molecular formula C18H16O2 B8001598 Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol

Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B8001598
M. Wt: 264.3 g/mol
InChI Key: DAGFDQRNGNGTLH-UHFFFAOYSA-N
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Description

Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol is a biphenyl-substituted methanol derivative featuring a furan-3-yl group and a 2-methyl-[1,1'-biphenyl]-4-yl moiety.

Properties

IUPAC Name

furan-3-yl-(3-methyl-4-phenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-13-11-15(18(19)16-9-10-20-12-16)7-8-17(13)14-5-3-2-4-6-14/h2-12,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGFDQRNGNGTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=COC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System and Reaction Optimization

A mixture of 3-bromo-2-methylbenzyl alcohol (10.3 mmol), phenylboronic acid (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.01 equiv) in toluene/ethanol (3:1 v/v) with 2M NaHCO₃ achieves 74.6% yield after 12 hours at 80°C. Shorter reaction times (30 minutes) reduce yields to 68.9%, highlighting the necessity of prolonged heating for complete conversion. Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) isolates the biphenyl methanol derivative as a white solid.

Table 1: Suzuki-Miyaura Coupling Variations

CatalystBaseSolventTime (h)Yield (%)
Pd(dppf)Cl₂·CH₂Cl₂NaHCO₃Toluene/EtOH1274.6
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O368.9
Pd(dppf)Cl₂·CH₂Cl₂NaHCO₃Toluene/EtOH0.568.9

Jones Oxidation for Alcohol Intermediates

The biphenyl methanol intermediate undergoes oxidation to the corresponding ketone, a critical step for subsequent nucleophilic additions. Jones reagent (CrO₃/H₂SO₄) in acetone at 25°C for 6 hours converts 30 g of alcohol to the ketone with 99% crude yield. Recrystallization in ethanol affords 28 g (93% recovery) of pure product, confirmed by melting point (151–153°C).

Furan-3-yl Group Introduction

Trifluoroacetic Anhydride-Mediated Cyclization

Building the furan ring employs cyclization strategies. A mixture of 2,6-dimethylphenol (2.0 equiv) and 1-(ethylsulfinyl)hex-1-yne (1.0 equiv) in dichloromethane with trifluoroacetic anhydride (1.5 equiv) forms benzo[b]furan derivatives at room temperature. While this method targets benzo[b]furans, analogous conditions could facilitate furan-3-yl group installation via alkyne sulfoxide intermediates.

Nucleophilic Addition to Ketone Intermediates

The oxidized biphenyl ketone reacts with furan-3-ylmagnesium bromide in THF at −78°C, followed by aqueous workup and reduction (NaBH₄/MeOH) to yield the target methanol. This two-step approach avoids over-reduction and preserves stereochemical integrity.

One-Pot Tandem Coupling-Cyclization

Emerging protocols combine Suzuki coupling and furan cyclization in a single pot. For example, 3-bromo-2-methylbenzaldehyde couples with furan-3-ylboronic acid using Pd(OAc)₂/XPhos, followed by in situ reduction (NaBH₄) to the methanol. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.

Industrial-Scale Considerations

Kilogram-scale production favors Pd(dppf)Cl₂·CH₂Cl₂ -catalyzed Suzuki coupling due to its reproducibility and tolerance to oxygenated solvents. Post-reaction iron filtration and azeotropic drying (hexane/water) streamline intermediate isolation. Economic analyses suggest a 15% cost reduction when using recycled Pd catalysts .

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted furans, biphenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to other biphenyl methanol derivatives with varying substituents:

Compound Name Substituents Molecular Formula Key Features Reference
Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol Furan-3-yl, 2-methyl-biphenyl C₁₉H₁₆O₂ Furan introduces electron-rich heterocycle; methyl enhances hydrophobicity -
(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol 2'-Methoxy-biphenyl C₁₄H₁₄O₂ Methoxy group improves solubility; weaker electron-withdrawing effect
(2'-Chloro-[1,1'-biphenyl]-3-yl)methanol 2'-Chloro-biphenyl C₁₃H₁₁ClO Chlorine increases electronegativity; may enhance bioactivity
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Pyrazole ring, phenyl C₁₁H₁₂N₂O Pyrazole offers hydrogen-bonding sites; distinct heterocyclic framework

Key Observations :

  • Hydrophobicity : The 2-methyl group on the biphenyl moiety increases hydrophobicity relative to unsubstituted analogs, which may influence pharmacokinetic properties .
  • Heterocyclic Diversity : Pyrazole-based derivatives (e.g., ) exhibit nitrogen-rich environments, contrasting with the oxygen-containing furan in the target compound.

Key Observations :

  • The target compound may share synthetic parallels with biphenyl esters (e.g., bromoethanone intermediates) .
  • Palladium-catalyzed cross-coupling (as in ) could be critical for introducing the furan-3-yl group.
Crystallographic and Packing Behavior
  • Biphenyl esters (e.g., 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates) form closely packed crystal structures due to π-π stacking of biphenyl moieties .

Biological Activity

Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H16O2C_{18}H_{16}O_2 and a molecular weight of 280.32 g/mol. Its structure comprises a furan ring connected to a biphenyl moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves methods such as modified Larock-type coupling reactions, which have been used to produce various derivatives with enhanced biological properties. These methods allow for the introduction of functional groups that can modulate the compound's activity against different biological targets.

1. Antimicrobial Activity

Research has indicated that furan derivatives exhibit notable antimicrobial properties. A study by Sachdeva et al. (2024) demonstrated that compounds similar to this compound possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

CompoundActivity TypeMIC (µg/mL)
Furan derivative AAntibacterial25
Furan derivative BAntifungal15

2. Anticancer Activity

Furan derivatives have also been studied for their anticancer properties. In vitro studies showed that this compound can inhibit the proliferation of various cancer cell lines, including breast and leukemia cells. For instance, a GI50 value (the concentration required to inhibit cell growth by 50%) was reported as low as 0.229 µM for certain derivatives in breast cancer models.

Cell LineGI50 (µM)Reference
MDA-MB-435 (Breast Cancer)0.229
MV4–11 (Leukemia)<0.01

3. Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives has been highlighted in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes like COX-2, thereby reducing inflammation in various models.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of furan derivatives with key biological targets such as tubulin and various receptors involved in cancer progression and inflammation. For example, interactions with tubulin were characterized by hydrophobic contacts and hydrogen bonding, suggesting a mechanism that may disrupt microtubule dynamics.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of furan derivatives against human cancer cell lines demonstrated that certain modifications to the biphenyl moiety significantly enhanced antiproliferative activity. The study utilized flow cytometry to analyze cell cycle effects, revealing that treated cells exhibited G2/M phase arrest.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, furan derivatives were screened against clinical isolates of bacteria and fungi. The results indicated that specific structural modifications increased potency against resistant strains, making these compounds promising candidates for further development.

Q & A

Q. What are the established synthetic routes for Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol?

Answer: The synthesis typically involves coupling a furan-3-yl moiety with a biphenyl methanol derivative. Key methods include:

  • Friedel-Crafts alkylation : A Lewis acid (e.g., AlCl₃) catalyzes the reaction between 2-methyl-[1,1'-biphenyl]-4-yl methanol and a furan-containing acyl chloride .
  • Suzuki-Miyaura cross-coupling : A boronic acid derivative of the biphenyl system (e.g., 2-methyl-[1,1'-biphenyl]-4-ylboronic acid) reacts with a halogenated furan precursor. This method ensures regioselectivity and compatibility with sensitive functional groups .

Q. How is this compound characterized post-synthesis?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. For example, the hydroxyl proton in the methanol group appears as a broad singlet (~1–5 ppm), while aromatic protons from the biphenyl and furan moieties resonate between 6.5–8.5 ppm. Coupling constants in the furan ring (J ≈ 1.5–3.5 Hz) confirm substitution patterns .
  • X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the methanol group and adjacent molecules) .

Q. Table 1: Representative NMR Data (Hypothetical)

Proton/Group δ (ppm) Multiplicity Assignment
Methanol (-OH)2.1–3.5Broad singlet-OH
Furan C-H (position 3)6.8–7.2DoubletFuran aromatic protons
Biphenyl C-H (ortho)7.3–7.6MultipletBiphenyl aromatic protons

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Answer:

  • Biocatalytic approaches : Alcohol dehydrogenases (ADHs) or ketoreductases can enantioselectively reduce a ketone intermediate (e.g., Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)ketone) to the desired alcohol. Reaction conditions (pH, co-solvents, temperature) must be optimized to enhance enzyme stability and selectivity .
  • Chiral auxiliaries : Temporarily introducing a chiral group (e.g., Evans oxazolidinones) during synthesis ensures stereochemical control, followed by auxiliary removal under mild conditions .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

Answer:

  • Dynamic effects in NMR : Conformational flexibility (e.g., rotation around the biphenyl axis) may cause averaged NMR signals that conflict with rigid crystal structures. Variable-temperature NMR or DFT calculations can model dynamic behavior .
  • Crystallographic disorder : SHELXL refinement parameters (e.g., PART, SUMP) help account for disordered atoms in the crystal lattice, aligning structural models with experimental data .

Q. What computational methods predict the compound’s reactivity in further functionalization?

Answer:

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the furan oxygen’s lone pairs (HOMO) may direct electrophilic substitution .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for bioactivity studies .

Q. How to address challenges in purifying the compound?

Answer:

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor purity via HPLC with a C18 column (λ = 254 nm) .

Q. Table 2: Comparison of Synthesis Methods

Method Yield (%) Stereoselectivity Key Advantage
Friedel-Crafts60–75LowSimple, scalable
Suzuki coupling80–90HighRegioselective, functional-group tolerance
Biocatalytic reduction50–70High (≥90% ee)Green chemistry, enantioselective

Q. What safety protocols are critical during handling?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acyl chlorides).
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Q. How to analyze electronic effects of substituents on reactivity?

Answer:

  • Hammett plots : Correlate substituent σ values (from biphenyl or furan groups) with reaction rates (e.g., esterification of the methanol group).
  • UV-Vis spectroscopy : Monitor charge-transfer transitions to assess electron-donating/withdrawing effects .

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